Silane, (4-ethenylphenoxy)trimethyl-

Übersicht

Beschreibung

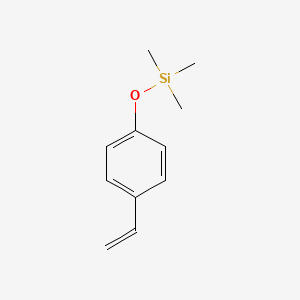

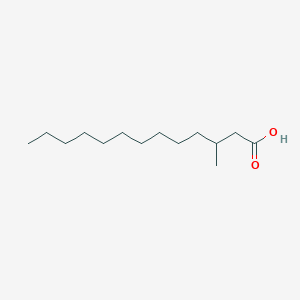

“Silane, (4-ethenylphenoxy)trimethyl-” is a chemical compound with the molecular formula C11H18OSi . Its molecular weight is 194.3455 . It is also known by other names such as 4-Ethylphenol, TMS .

Molecular Structure Analysis

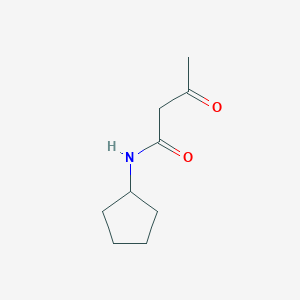

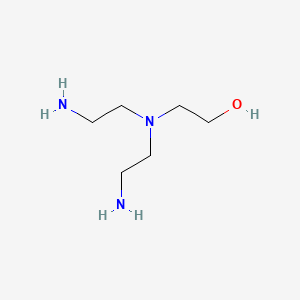

The molecular structure of “Silane, (4-ethenylphenoxy)trimethyl-” can be represented by the InChI string: InChI=1S/C11H18OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h6-9H,5H2,1-4H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving “Silane, (4-ethenylphenoxy)trimethyl-” are not available, silanes are often used in various chemical reactions. For instance, they are used in the reduction of aldehydes to their corresponding alcohols . They also play a role in the hydrosilylation of ketones for the synthesis of various chiral secondary alcohols .Wissenschaftliche Forschungsanwendungen

Protecting Group in Silicon Synthesis

- Use as a Protecting Group : Triorganyl(2,4,6-trimethoxyphenyl)silanes, a category that includes variants of Silane, (4-ethenylphenoxy)trimethyl-, have been used as acid-labile protecting groups for silicon in synthesis. This application is crucial for obtaining synthetically useful chlorosilanes through selective cleavage processes (Popp et al., 2007).

Polymerization and Chemical Vapor Deposition

- In Gas Phase Polymerization : Silane compounds, including variants similar to (4-ethenylphenoxy)trimethyl-silane, have been used in gas-phase polymerization processes induced by laser irradiation, leading to the formation of solid organosilicon polymers (Pola et al., 2001).

Electrolyte Solvents for Li-ion Batteries

- As Electrolyte Solvents : Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silanes demonstrate the ability to dissolve various lithium salts and contribute to enhanced battery performance (Amine et al., 2006).

Surface Modification of Inorganic Particles

- For Surface Modification : Silane coupling agents, including variants of (4-ethenylphenoxy)trimethyl-silane, have been used to graft onto the surfaces of inorganic oxide particles. This modification is significant in the production of pigments and advanced technologies (Lin et al., 2001).

Silylation Reactions

- In Silylation Reactions : Studies have explored the kinetics and mechanisms of silylation reactions involving trimethylsilanes. Understanding these reactions is crucial for applications in organic synthesis and chemical processing (Popov & Anikeev, 2000).

Synthesis of Functionalized Compounds

- Functionalized Compounds Synthesis : Silanes have been used for the modular synthesis of functionalized compounds, which are valuable in producing electronic materials for devices like organic light emitting devices and photovoltaic cells (Ilies et al., 2008).

Dielectric Composite Materials

- In Dielectric Composite Materials : Silane coupling reagents have been used to fabricate nanocomposites combining excellent dielectric properties and thermal stability. These materials have potential applications in microelectronics (Gu et al., 2016).

Safety and Hazards

The safety data sheet for trimethylsilane, a related compound, indicates that it is considered hazardous by the OSHA Hazard Communication Standard . It is classified as a flammable gas, and it may displace oxygen and cause rapid suffocation . It is harmful if inhaled and causes serious eye irritation and skin irritation .

Eigenschaften

IUPAC Name |

(4-ethenylphenoxy)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSNAIPTFXTNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74508-34-2 | |

| Details | Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)oxy]-, homopolymer | |

| Record name | Benzene, 1-ethenyl-4-[(trimethylsilyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74508-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30463326 | |

| Record name | Silane, (4-ethenylphenoxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58555-66-1 | |

| Record name | Silane, (4-ethenylphenoxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)

![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/no-structure.png)

![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)

![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)